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Abstract

C75, a synthetic a-methylene-y-butyrolactone, has emerged as a significant tool for
investigating the intricate relationship between fatty acid metabolism and energy homeostasis.
As a potent inhibitor of fatty acid synthase (FAS), C75 demonstrates profound effects on
metabolic parameters, positioning it as a molecule of interest for therapeutic interventions in
metabolic diseases such as obesity and type 2 diabetes. This technical guide provides an in-
depth exploration of the multifaceted mechanisms of C75, supported by quantitative data from
preclinical studies, detailed experimental protocols, and visualizations of the key signaling
pathways involved. A critical examination of its dual role in both fatty acid synthesis and
oxidation pathways is presented, including the controversial findings surrounding its interaction
with carnitine palmitoyltransferase-1 (CPT-1). While C75 itself may not be a direct candidate for
human drug development, the insights gleaned from its study offer invaluable guidance for the
development of next-generation therapeutics targeting metabolic disorders.

Introduction

Metabolic diseases, including obesity and type 2 diabetes, represent a growing global health
crisis. A key pathological feature of these conditions is the dysregulation of lipid metabolism,
characterized by excessive fatty acid synthesis and ectopic lipid accumulation. Fatty acid
synthase (FAS), the central enzyme in the de novo lipogenesis pathway, has therefore become
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a prime target for therapeutic intervention. C75 is a small-molecule inhibitor of FAS that has
been instrumental in elucidating the role of this pathway in energy balance.[1] This document
serves as a comprehensive resource on the preclinical evaluation of C75, with a focus on its
therapeutic potential in metabolic diseases.

Mechanism of Action

C75 exerts its metabolic effects through a dual mechanism, impacting both the synthesis and
oxidation of fatty acids.

Inhibition of Fatty Acid Synthase (FAS)

C75 is a potent, irreversible inhibitor of FAS.[2] By covalently binding to the [3-ketoacyl
synthase domain of FAS, C75 blocks the condensation steps of fatty acid synthesis. This
inhibition leads to an accumulation of the FAS substrate, malonyl-CoA, in tissues such as the
hypothalamus and liver.[3]

Modulation of Carnitine Palmitoyltransferase-1 (CPT-1)
Activity

The effect of C75 on CPT-1, the rate-limiting enzyme for mitochondrial fatty acid oxidation, is a
subject of ongoing investigation with conflicting reports.

o Stimulation of CPT-1 Activity: Several studies report that C75 acts as a pharmacological
agonist of CPT-1, leading to increased fatty acid oxidation and energy expenditure.[3][4] This
effect is proposed to be a peripheral mechanism contributing to weight loss and the reduction
of adipose tissue.[3] C75 has been shown to increase CPT-1 activity even in the presence of
its natural inhibitor, malonyl-CoA.[3][4]

e Inhibition of CPT-1 Activity by C75-CoA: Conversely, other research indicates that C75 is
converted in vivo to C75-CoA, which acts as a potent competitive inhibitor of CPT-1.[2][5]
This inhibition of CPT-1 in the hypothalamus is suggested to increase the availability of fatty
acids, contributing to the anorectic effects of C75.[5] The IC50 values for C75-CoA inhibition
of CPT-1 are reported to be in a similar range to the well-known CPT-1 inhibitor, etomoxiryl-
CoA.[2]
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This apparent contradiction highlights the complexity of C75's pharmacology and may be
dependent on the tissue context and the local concentrations of C75 and its metabolites.

Preclinical Efficacy in Metabolic Disease Models

Preclinical studies, primarily in diet-induced obese (DIO) mice, have demonstrated the
significant therapeutic potential of C75 in ameliorating metabolic dysregulation.

Effects on Body Weight and Food Intake

Chronic administration of C75 leads to a sustained and stable reduction in body weight in DIO
mice.[6] This effect is attributed to both a decrease in food consumption and an increase in
energy expenditure.[6] In some studies, C75-treated DIO mice exhibited a 50% greater weight
loss compared to their pair-fed counterparts, indicating that the anorectic effect alone does not
account for the total weight reduction.[3][4]

Effects on Adipose Tissue and Hepatic Steatosis

C75 treatment results in a substantial loss of adipose tissue and the resolution of hepatic
steatosis (fatty liver) in DIO mice.[6] This is consistent with its dual action of reducing fatty acid
synthesis and promoting fatty acid oxidation.

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative effects of C75 from various preclinical studies.

Table 1: In Vitro Inhibitory Activity of C75
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Target Enzyme CelllTissue Type IC50 Reference

Fatty Acid Synthase

Purified Human FASN  >100 pM [7]
(FAS)

) HsmtKAS (B-ketoacyl-  ~300 pM (for the
Fatty Acid Synthase

acyl carrier protein related compound [7]
(FAS) _

synthase) cerulenin)
Carnitine Yeast-overexpressed

] In the range of
Palmitoyltransferase | L- or M-CPT | [2]

) etomoxiryl-CoA
(CPT-1) (by C75-CoA) isoforms

Table 2: In Vivo Effects of C75 in Diet-Induced Obese (DIO) Mice
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Duration of Observed
Parameter C75 Dose Reference
Treatment Effect
4.4% decrease
Body Weight 15 mg/kg (i.p.) 20 hours (vs. 2.0% in pair-  [8]
fed)
Chronic
Food Intake - Decreased [6]
treatment
Energy ] 32.9% increase
) 15 mg/kg (i.p.) 20 hours ) [41[8]
Expenditure (vs. pair-fed)
Respiratory Unchanged (0.75
Exchange Ratio 15 mg/kg (i.p.) 20 hours vs. 0.76 in pair- [41[8]
(RER) fed)
Fatty Acid 30 pg/ml (in
-y ) ) Ha/mi( - 203% increase [8]
Oxidation vitro)
Fatty Acid 40 pg/ml (in
.y ] ] Ha/ml( - 358% increase [8]
Oxidation vitro)
o 20 pg/ml (in )
CPT-1 Activity ] - 213% increase [8]
adipocytes)
Liver Triglyceride N _
Not specified Chronic Reduced 9]
Content
Liver Weight Not specified Chronic Reduced [9]

Table 3: Effects of C75 on Serum Markers of Tissue Injury (Hemorrhagic Shock Model)
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C75 Treatment (1

% Decrease Vs.

Serum Marker . Reference
mgl/kg) Vehicle
Aspartate
Aminotransferase Yes 38% [10]
(AST)
Lactate Yes 32% [10]
Lactate
Yes 78% [10]
Dehydrogenase (LDH)
Creatinine Yes 38% [10]
Blood Urea Nitrogen
Yes 40% [10]

(BUN)

Signaling Pathways Modulated by C75

C75 influences key signaling pathways in the hypothalamus and peripheral tissues that

regulate energy homeostasis.

Hypothalamic Neuropeptide Signaling

In the central nervous system, C75 modulates the expression of hypothalamic neuropeptides

involved in appetite control. By increasing malonyl-CoA levels in the hypothalamus, C75 is

thought to mimic a state of energy surplus. This leads to:

o Decreased expression of orexigenic (appetite-stimulating) neuropeptides: Neuropeptide Y

(NPY) and Agouti-related peptide (AgRP).

 Increased expression of anorexigenic (appetite-suppressing) neuropeptides: Pro-

opiomelanocortin (POMC) and Cocaine- and amphetamine-regulated transcript (CART).
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Peripheral Signaling: AMPK and CPT-1

In peripheral tissues like the liver and adipose tissue, C75's effects are mediated through the
modulation of AMP-activated protein kinase (AMPK) and CPT-1. The precise interplay is
complex and, as noted, subject to conflicting reports regarding CPT-1.

© 2025 BenchChem. All rights reserved. 8/15 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662229?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENB"E Foundational & Exploratory

Check Availability & Pricing

Peripheral Metabolic Signaling of C75
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Experimental Protocols
In Vivo Administration of C75 in Mice

e Compound Preparation: C75 is dissolved in a suitable vehicle, such as RPMI 1640 medium.

o Administration Route: Intraperitoneal (i.p.) injection is a commonly used route for systemic
administration in mice.

e Dosage: Doses ranging from 7.5 mg/kg to 30 mg/kg have been used in studies.

o Procedure: Mice are restrained, and the injection is administered into the lower quadrant of
the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.

Whole-Animal Indirect Calorimetry

o Apparatus: An open-circuit indirect calorimeter system (e.g., Oxymax) is used to measure
oxygen consumption (VO2) and carbon dioxide production (VCO2).

» Acclimation: Mice are individually housed in metabolic cages and allowed to acclimate for a
period of at least 24 hours before data collection.

e Measurements: VO2 and VCO2 are measured at regular intervals (e.g., every 15 minutes)
over the course of the experiment.

« Data Analysis: The Respiratory Exchange Ratio (RER) is calculated as the ratio of VCO2 to
VO2. Energy expenditure is calculated using the Weir equation.
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Experimental Workflow: Whole-Animal Calorimetry
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Experimental Workflow: Whole-Animal Calorimetry

CPT-1 Activity Assay

» Principle: This assay measures the rate of formation of palmitoylcarnitine from palmitoyl-CoA
and [3H]carnitine.

© 2025 BenchChem. All rights reserved. 11/15 Tech Support


https://www.benchchem.com/product/b1662229?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662229?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Procedure:

o

Homogenize tissue or lyse cells in an appropriate buffer.

[¢]

Incubate the homogenate/lysate with a reaction mixture containing [3H]carnitine, palmitoyl-
CoA, and other necessary co-factors.

[¢]

Stop the reaction and separate the radiolabeled palmitoylcarnitine from the unreacted
[?H]carnitine.

[¢]

Quantify the amount of [3H]palmitoylcarnitine using liquid scintillation counting.

Western Blot Analysis of Hypothalamic Neuropeptides

o Tissue Preparation: Hypothalami are rapidly dissected and homogenized in lysis buffer
containing protease and phosphatase inhibitors.

o Protein Quantification: The total protein concentration of the lysates is determined using a
standard protein assay (e.g., BCA assay).

o SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide
gel electrophoresis and transferred to a nitrocellulose or PVYDF membrane.

o Immunoblotting: The membrane is blocked and then incubated with primary antibodies
specific for NPY, AgRP, POMC, or CART, followed by incubation with a horseradish
peroxidase (HRP)-conjugated secondary antibody.

e Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL)
detection system.

Clinical Landscape and Future Directions

To date, there have been no registered clinical trials specifically investigating C75 for metabolic
diseases in humans. However, other inhibitors of fatty acid synthase are undergoing clinical
evaluation. For instance, the FASN inhibitor denifanstat (formerly TVB-2640) has shown
promise in Phase 2 trials for non-alcoholic steatohepatitis (NASH) and is also being
investigated for various cancers.[11][12][13] Another FASN inhibitor, FT-4101, has

© 2025 BenchChem. All rights reserved. 12 /15 Tech Support


https://synapse.patsnap.com/article/what-fas-inhibitors-are-in-clinical-trials-currently
https://www.quiverquant.com/news/Sagimet+Biosciences%27+Denifanstat+Meets+All+Endpoints+in+Phase+3+Acne+Clinical+Trial%2C+NDA+Submission+Planned+in+China
https://firstwordpharma.com/story/6458831
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662229?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

demonstrated the ability to safely reduce hepatic de novo lipogenesis and steatosis in obese
subjects with non-alcoholic fatty liver disease in early-phase trials.[14]

The preclinical data on C75 provide a strong rationale for the continued exploration of FAS
inhibition as a therapeutic strategy for metabolic diseases. Future research should focus on:

e Resolving the conflicting data on CPT-1 modulation: Further studies are needed to clarify
whether C75 or its metabolites act as activators or inhibitors of CPT-1 in different tissues and
under various metabolic conditions.

o Developing second-generation FAS inhibitors: The insights from C75 can guide the design of
new inhibitors with improved pharmacokinetic and safety profiles suitable for clinical
development.

 Investigating combination therapies: Exploring the synergistic effects of FAS inhibitors with
other anti-diabetic or weight-loss agents could lead to more effective treatment strategies.

Conclusion

C75 has proven to be an invaluable pharmacological tool for dissecting the critical role of de
novo lipogenesis in the pathophysiology of metabolic diseases. Its ability to potently inhibit FAS
and modulate fatty acid oxidation pathways has profound effects on energy homeostasis,
leading to weight loss and improved metabolic health in preclinical models. While the precise
mechanism of its interaction with CPT-1 requires further elucidation, the wealth of data
generated from C75 studies strongly supports the continued development of FAS inhibitors as
a promising therapeutic avenue for obesity, type 2 diabetes, and related metabolic disorders.
The journey from the preclinical insights of C75 to clinically approved therapies will require
continued innovation in drug design and a deeper understanding of the complex interplay of
metabolic pathways.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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